5-Bromo-4-fluoro-2-methylbenzonitrile
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Overview
Description
5-Bromo-4-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5BrFN and a molecular weight of 214.03 g/mol It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-4-fluoro-2-methylbenzonitrile involves the bromination of 4-fluoro-2-methylbenzonitrile. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent and dibenzoyl peroxide as a radical initiator in tetrachloromethane at 85°C for 16 hours . The reaction mixture is then purified using silica gel chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like or in solvents like or .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents like or .
Coupling: Palladium catalysts and boronic acids in the presence of bases like .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-fluoro-2-methylbenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Agriculture: The compound can be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-fluoro-2-methylbenzonitrile
- 5-Bromo-2-fluorobenzonitrile
- 4-Fluoro-2-methylbenzonitrile
Comparison
5-Bromo-4-fluoro-2-methylbenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications where others may not be as effective.
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-8(10)7(9)3-6(5)4-11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVXOFLZONNIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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